9,10-Anthracenedione, 1,5-bis(cyclohexylamino)-

Description

BenchChem offers high-quality 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)- including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

1,5-bis(cyclohexylamino)anthracene-9,10-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N2O2/c29-25-20-14-8-16-22(28-18-11-5-2-6-12-18)24(20)26(30)19-13-7-15-21(23(19)25)27-17-9-3-1-4-10-17/h7-8,13-18,27-28H,1-6,9-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNJWMJODWUDPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5CCCCC5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6065979 |

Source

|

| Record name | 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15958-68-6 |

Source

|

| Record name | 1,5-Bis(cyclohexylamino)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15958-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015958686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9,10-Anthracenedione, 1,5-bis(cyclohexylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6065979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,5-bis(cyclohexylamino)anthraquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 9,10-ANTHRACENEDIONE, 1,5-BIS(CYCLOHEXYLAMINO)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q8A8PS96FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1,5-bis(cyclohexylamino)anthraquinone synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 1,5-bis(cyclohexylamino)anthraquinone

Executive Summary

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,5-bis(cyclohexylamino)anthraquinone, a symmetrically substituted aminoanthraquinone derivative. Anthraquinones are a significant class of compounds utilized as colorants, and their derivatives are widely investigated for applications in materials science and drug development.[1] This document details a robust synthetic protocol based on the copper-catalyzed Ullmann condensation, outlines a complete workflow for the structural and purity verification of the synthesized compound, and explains the scientific principles underpinning these methodologies. It is intended for researchers, chemists, and professionals in the fields of organic synthesis and pharmaceutical development.

Introduction: The Anthraquinone Scaffold

The anthraquinone core, a tricyclic aromatic quinone, is a privileged scaffold in chemistry. Its planar structure and electron-accepting nature make it a versatile building block for a vast array of functional molecules, from industrial dyes to potent anticancer agents.[1][2] The introduction of amino groups onto the anthraquinone skeleton profoundly influences its electronic and, consequently, its optical and biological properties. Specifically, substitution at the 1 and 5 positions creates compounds with unique intramolecular hydrogen bonding and steric environments.

1,5-bis(cyclohexylamino)anthraquinone is a member of this family, characterized by the presence of two cyclohexylamino substituents. This guide provides a detailed methodology for its preparation and rigorous characterization, ensuring product identity, purity, and reproducibility for downstream applications.

Synthesis of 1,5-bis(cyclohexylamino)anthraquinone

The synthesis of N-aryl and N-alkyl aminoanthraquinones is most effectively achieved through a nucleophilic aromatic substitution reaction, specifically the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[3][4]

Reaction Principle

The core of the synthesis is the reaction between 1,5-dichloroanthraquinone and an excess of cyclohexylamine. The carbon-chlorine bonds on the anthraquinone ring are activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl groups. However, this reaction typically requires high temperatures and the presence of a copper catalyst to proceed efficiently.[3][5] An acid scavenger, such as anhydrous sodium acetate, is incorporated to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the amine nucleophile and driving the equilibrium towards the product.

Foundational Materials & Reagents

| Reagent | Formula | M.W. | Role |

| 1,5-Dichloroanthraquinone | C₁₄H₆Cl₂O₂ | 277.11 g/mol | Starting Material |

| Cyclohexylamine | C₆H₁₃N | 99.17 g/mol | Nucleophile/Reactant |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 g/mol | Acid Scavenger |

| Copper(II) Acetate | C₄H₆CuO₄ | 181.63 g/mol | Catalyst |

| Nitrobenzene | C₆H₅NO₂ | 123.11 g/mol | High-Boiling Solvent |

| Methanol | CH₃OH | 32.04 g/mol | Washing Solvent |

| Toluene | C₇H₈ | 92.14 g/mol | Eluent for Chromatography |

Detailed Experimental Protocol: Ullmann Condensation

This protocol is adapted from established procedures for the synthesis of related aminoanthraquinones.[6][7]

-

Vessel Preparation: To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, a reflux condenser, and a nitrogen inlet, add 1,5-dichloroanthraquinone (1.0 eq), cyclohexylamine (2.2 eq), anhydrous sodium acetate (2.2 eq), and a catalytic amount of anhydrous copper(II) acetate (0.05 eq).

-

Solvent Addition: Add a sufficient volume of nitrobenzene to the flask to ensure the mixture can be stirred effectively (e.g., ~15-20 mL per gram of 1,5-dichloroanthraquinone).

-

Inert Atmosphere: Purge the reaction vessel with dry nitrogen gas for 10-15 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

-

Reaction Heating: Heat the stirred mixture to 180-190 °C. The choice of a high-boiling polar solvent like nitrobenzene is critical for achieving the necessary temperature for the Ullmann condensation.[3]

-

Reaction Monitoring: Maintain the temperature for 4-6 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), using a suitable eluent such as a toluene-ethyl acetate mixture. The disappearance of the 1,5-dichloroanthraquinone spot and the appearance of a new, more polar, colored spot indicates product formation.

-

Cooling and Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Add methanol (an equal volume to the nitrobenzene used) to the flask to precipitate the crude product and dilute the nitrobenzene.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with methanol to remove residual nitrobenzene and unreacted cyclohexylamine.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a toluene/ethanol mixture) or by column chromatography on silica gel or alumina, using toluene or a hexane/ethyl acetate gradient as the eluent, to yield the pure 1,5-bis(cyclohexylamino)anthraquinone.[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 1,5-bis(cyclohexylamino)anthraquinone.

Characterization and Structural Elucidation

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized 1,5-bis(cyclohexylamino)anthraquinone.

Spectroscopic Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is used to confirm the presence of the different types of protons (aromatic, amine, and cyclohexyl) and their connectivity.

-

Expected Chemical Shifts (δ, ppm):

-

~11.0 - 12.0 ppm: A broad singlet corresponding to the two equivalent N-H protons. The significant downfield shift is due to strong intramolecular hydrogen bonding with the peri-carbonyl oxygen atoms.

-

~7.0 - 8.0 ppm: A set of multiplets corresponding to the six aromatic protons on the anthraquinone core. The specific splitting patterns (e.g., doublets, triplets) will depend on their coupling relationships.[8]

-

~3.5 - 4.5 ppm: A broad multiplet for the two equivalent CH -N protons on the cyclohexyl rings.

-

~1.2 - 2.2 ppm: A series of complex, overlapping multiplets for the remaining 20 protons (10 CH₂) of the two cyclohexyl rings.

-

Carbon-13 NMR provides information on the different carbon environments within the molecule.

-

Expected Chemical Shifts (δ, ppm):

-

~180 - 190 ppm: Signals for the two carbonyl carbons (C=O) of the quinone.

-

~110 - 150 ppm: A series of signals for the 12 aromatic carbons of the anthraquinone core. Carbons directly attached to the nitrogen atoms (C-N) will appear in the lower field part of this region.

-

~50 - 60 ppm: Signal for the two equivalent C H-N carbons of the cyclohexyl rings.

-

~20 - 40 ppm: Several signals for the remaining CH₂ carbons of the cyclohexyl rings.

-

FT-IR spectroscopy is used to identify the key functional groups present in the molecule by their characteristic vibrational frequencies.

-

Expected Absorption Bands (cm⁻¹):

-

3200 - 3400 cm⁻¹: N-H stretching vibration, likely broadened due to hydrogen bonding.

-

2850 - 2950 cm⁻¹: C-H stretching vibrations from the cyclohexyl groups.

-

~1630 - 1670 cm⁻¹: Two distinct C=O stretching bands, characteristic of the anthraquinone quinone system.[9] The band at the lower frequency is associated with the hydrogen-bonded carbonyls.

-

~1580 - 1600 cm⁻¹: C=C stretching vibrations of the aromatic rings.[10]

-

~1250 cm⁻¹: C-N stretching vibration.

-

This technique provides information about the electronic transitions within the molecule and is responsible for its color. The introduction of the amino auxochromes causes a significant bathochromic (red) shift compared to the parent anthraquinone.

-

Expected Absorption Maxima (λₘₐₓ): The spectrum, typically run in a solvent like ethanol or chloroform, is expected to show strong absorption bands in the visible region (often >500 nm) corresponding to π→π* transitions, giving the compound a distinct blue or green color in solution.[11]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. For 1,5-bis(cyclohexylamino)anthraquinone (C₂₆H₃₀N₂O₂), the expected monoisotopic mass is 402.23 g/mol . High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Summary of Expected Characterization Data

| Technique | Feature | Expected Observation |

| ¹H NMR | N-H Proton | δ 11.0 - 12.0 ppm (broad singlet) |

| Aromatic Protons | δ 7.0 - 8.0 ppm (multiplets) | |

| Cyclohexyl Protons | δ 1.2 - 4.5 ppm (complex multiplets) | |

| FT-IR | N-H Stretch | 3200 - 3400 cm⁻¹ |

| C=O Stretch | ~1630 - 1670 cm⁻¹ (two bands) | |

| C=C Stretch | ~1580 - 1600 cm⁻¹ | |

| MS (EI) | Molecular Ion (M⁺) | m/z = 402 |

| UV-Vis | λₘₐₓ | >500 nm (Visible Region) |

Characterization Workflow Diagram

Caption: Logical workflow for the characterization of the synthesized product.

Safety and Handling

-

1,5-Dichloroanthraquinone: This starting material should be handled with care in a well-ventilated fume hood. Avoid dust formation and contact with skin and eyes.[12]

-

Nitrobenzene: This solvent is toxic and readily absorbed through the skin. It should only be used in a fume hood with appropriate personal protective equipment (gloves, lab coat, safety goggles).

-

Cyclohexylamine: This reagent is corrosive and flammable. Handle with appropriate care.

-

General Precautions: Standard laboratory safety practices should be followed at all times.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis of 1,5-bis(cyclohexylamino)anthraquinone via an Ullmann condensation reaction. Furthermore, a comprehensive analytical workflow has been presented to ensure the rigorous characterization and quality control of the final product. By following these protocols, researchers can confidently prepare and validate this compound for further investigation in diverse scientific and industrial applications.

References

-

Organic Syntheses. (n.d.). α-CHLOROANTHRAQUINONE. Organic Syntheses Procedure. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2020). Anthraquinone-based dyes with limited data availability: Human health tier II assessment. Australian Government Department of Health. Retrieved from [Link]

-

ResearchGate. (2021). Acetogenic anthraquinones: Biosynthetic convergence and chemical evidence of enzymatic cooperation in nature. Retrieved from [Link]

-

Lin, Y.-L., et al. (2022). Bis(chloroacetamidino)-Derived Heteroarene-Fused Anthraquinones Bind to and Cause Proteasomal Degradation of tNOX, Leading to c-Flip Downregulation and Apoptosis in Oral Cancer Cells. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1,5- and 1,8-diamino-anthraquinone.

-

PubMed. (n.d.). Synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones for cytotoxicity in cultured tumor cells and lipid peroxidation. Retrieved from [Link]

- Google Patents. (n.d.). Process for purifying anthraquinone.

-

PrepChem.com. (n.d.). Synthesis of 1,5-bis(4-cyclohexylphenylamino)-anthraquinone. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of anthraquinone compounds.

-

Malik, E. M., & Müller, C. E. (2016). Anthraquinones As Pharmacological Tools and Drugs. PubMed. Retrieved from [Link]

-

Marković, Z., Manojlović, N., & Zlatanović, S. (2008). Electronic Absorption Spectra of Substituted Anthraquinones and Their Simulation Using ZINDO/S Method. ResearchGate. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Retrieved from [Link]

-

European Patent Office. (n.d.). Process for the purification of anthraquinone derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 1,5-bis(((4-(hydroxymethyl)cyclohexyl)methyl)amino)anthraquinone. Retrieved from [Link]

-

PubMed. (1958). Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions. Retrieved from [Link]

-

ResearchGate. (2015). Chemistry of 2-aminoanthraquinones. Retrieved from [Link]

-

Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 1,5-dichloroanthraquinone.

-

ResearchGate. (n.d.). 1 H NMR spectroscopic data of compounds 1-8 a. Retrieved from [Link]

-

OperaChem. (n.d.). Ullmann coupling-An overview. Retrieved from [Link]

-

Bioactive Compounds in Health and Disease. (2022). Anti-inflammatory effects of anthraquinones of Polygonum multiflorum roots. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Bis(mesitylamino)anthraquinone. Retrieved from [Link]

-

NIST WebBook. (n.d.). 9,10-Anthracenedione. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,5-BIS-(CYCLOPENTANEPROPYLAMIDO)-ANTHRAQUINONE. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Butylamino)anthraquinone. Retrieved from [Link]

-

ResearchGate. (n.d.). The 1 H NMR spectra of 5,5-dimethyl-3-(phenylamino)cyclohex-2-enone. Retrieved from [Link]

-

YouTube. (2012). S3.2.9 Analyse IR spectra of organic compounds [HL IB Chemistry]. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones. Retrieved from [Link]

Sources

- 1. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Bis(chloroacetamidino)-Derived Heteroarene-Fused Anthraquinones Bind to and Cause Proteasomal Degradation of tNOX, Leading to c-Flip Downregulation and Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. Ullmann coupling-An overview - operachem [operachem.com]

- 5. Ullmann Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 6. prepchem.com [prepchem.com]

- 7. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and In Silico Study of 4-Substituted 1-Aminoanthraquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 9,10-Anthracenedione [webbook.nist.gov]

- 10. Infrared spectra of anthraquinone derivatives. II. The relationship between the absorption bands in the region of 1480-1620 cm-1 and hydroxyl, methoxyl, acetoxyl, and methyl substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Spectroscopic Analysis of 1,5-bis(cyclohexylamino)anthraquinone

Abstract

1,5-bis(cyclohexylamino)anthraquinone is a synthetically derived member of the anthraquinone family, a class of compounds recognized for their diverse applications, ranging from dyes and pigments to potent pharmacological agents in cancer therapy.[1][2][3] A thorough understanding of its molecular structure and purity is paramount for its application in research and drug development. This guide provides a comprehensive technical overview of the essential spectroscopic techniques employed for the characterization of 1,5-bis(cyclohexylamino)anthraquinone. We will delve into the principles and experimental protocols for Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), offering insights into data interpretation and the structural information each method reveals. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the analytical methodologies for this class of compounds.

Introduction: The Significance of Anthraquinone Derivatives

Anthraquinones are a large family of aromatic compounds based on the anthracene core with two ketone groups.[4] Their planar tricyclic structure allows them to intercalate with DNA, a property that has been harnessed in the development of anticancer drugs like doxorubicin and mitoxantrone.[1] The therapeutic efficacy of these drugs, however, is often accompanied by significant side effects and the emergence of drug resistance.[1] This has spurred the synthesis of new-generation anthraquinone derivatives with modified substituents to enhance anticancer potency and reduce toxicity.[1][2] The 1,5-bis(cyclohexylamino)anthraquinone, with its bulky, non-polar cyclohexyl groups, represents a modification that can significantly alter the molecule's solubility, membrane permeability, and interaction with biological targets.

Accurate and comprehensive characterization of such novel derivatives is a critical first step in the drug discovery pipeline. Spectroscopic analysis provides a powerful toolkit to confirm the chemical identity, elucidate the molecular structure, and assess the purity of the synthesized compound. This guide will walk through the application of key spectroscopic techniques to 1,5-bis(cyclohexylamino)anthraquinone.

Molecular Structure and Synthesis Overview

A foundational understanding of the molecule's architecture is essential for interpreting its spectroscopic data.

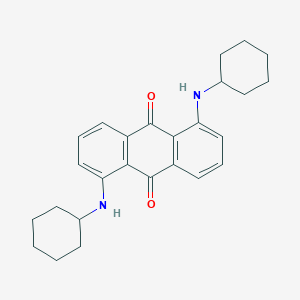

Caption: Molecular structure of 1,5-bis(cyclohexylamino)anthraquinone.

The synthesis of 1,5-disubstituted anthraquinones can be achieved through various methods. A common approach involves the acylation of 1,5-dihydroxyanthraquinone with appropriate acyl chlorides.[5] Another route is the nucleophilic substitution of a leaving group, such as a halogen, on the anthraquinone core. For instance, 1,5-dichloroanthraquinone can be reacted with an amine, like cyclohexylamine, in the presence of a catalyst.[6]

Caption: Generalized synthetic workflow for 1,5-bis(cyclohexylamino)anthraquinone.

Ultraviolet-Visible (UV-Vis) Spectroscopy

3.1. Theoretical Basis

UV-Vis spectroscopy probes the electronic transitions within a molecule. The anthraquinone core contains a conjugated system of pi (π) electrons, which absorb light in the UV and visible regions, leading to π → π* transitions. The position and intensity of these absorption bands are sensitive to the nature and position of substituents on the anthraquinone ring. Amino groups are strong auxochromes (color-enhancing groups) that can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths.

3.2. Experimental Protocol

-

Sample Preparation: A dilute solution of 1,5-bis(cyclohexylamino)anthraquinone is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol, or chloroform) at a concentration of approximately 10⁻⁵ M.[7][8]

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used. A cuvette containing the pure solvent is placed in the reference beam, and a cuvette with the sample solution is placed in the sample beam.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-800 nm.

3.3. Data Interpretation

The UV-Vis spectrum of an amino-substituted anthraquinone will typically display multiple absorption bands.[8] For comparison, the parent anthraquinone molecule shows absorption maxima around 252 nm, 278 nm, and 330 nm.[9] The introduction of the two amino groups at the 1 and 5 positions is expected to cause a significant bathochromic shift. Similar di-substituted aminoanthraquinones exhibit broad absorbance bands in the region of 465–488 nm.[7]

Table 1: Expected UV-Vis Absorption Maxima (λmax)

| Compound | Expected λmax (nm) | Solvent |

| Anthraquinone | ~252, 278, 330 | Alcohol |

| 1,5-bis(cyclohexylamino)anthraquinone | ~450 - 500 | Ethanol |

The exact position of the λmax will be influenced by the solvent polarity, a phenomenon known as solvatochromism.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy

4.1. Theoretical Basis

FT-IR spectroscopy measures the vibrations of bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies. This technique is invaluable for identifying the presence of key functional groups in 1,5-bis(cyclohexylamino)anthraquinone.

4.2. Experimental Protocol

-

Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: An FT-IR spectrometer is used to record the spectrum.

-

Data Acquisition: The spectrum is typically scanned from 4000 to 400 cm⁻¹.

4.3. Data Interpretation

The FT-IR spectrum will provide clear evidence for the key functional groups in the molecule.

Table 2: Characteristic FT-IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (secondary amine) | Stretching | ~3200 - 3400 |

| C-H (aromatic) | Stretching | ~3000 - 3100 |

| C-H (aliphatic - cyclohexyl) | Stretching | ~2850 - 2950 |

| C=O (quinone) | Stretching | ~1630 - 1670 |

| C=C (aromatic) | Stretching | ~1570 - 1600 |

| C-N | Stretching | ~1250 - 1350 |

The presence of a broad band in the 3200-3400 cm⁻¹ region is characteristic of the N-H stretching of the secondary amine.[7] The strong absorption band for the quinone C=O stretching is typically observed between 1630 and 1669 cm⁻¹.[7] The sharp peaks corresponding to the aliphatic C-H stretching of the cyclohexyl groups will be prominent in the 2850-2950 cm⁻¹ range.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

5.1. Theoretical Basis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR provides information about the different types of carbon atoms in the molecule.

5.2. Experimental Protocol

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques like COSY and HSQC can be used for more complex structural elucidation.

5.3. Data Interpretation

¹H NMR:

-

Aromatic Protons: The protons on the anthraquinone core will appear in the downfield region, typically between δ 7.0 and 8.5 ppm. The symmetry of the 1,5-disubstituted molecule will simplify the spectrum.

-

Amine Proton (N-H): A broad singlet corresponding to the N-H proton is expected, and its chemical shift can vary depending on the solvent and concentration.

-

Cyclohexyl Protons: A complex multiplet of signals for the aliphatic protons of the two cyclohexyl rings will be observed in the upfield region, generally between δ 1.0 and 4.0 ppm. The proton attached to the nitrogen-bearing carbon will be the most downfield of these.

¹³C NMR:

-

Carbonyl Carbons (C=O): The two quinone carbonyl carbons will appear as downfield signals, typically above δ 180 ppm.[10]

-

Aromatic Carbons: The carbons of the anthraquinone rings will resonate in the δ 110-150 ppm range. Carbons attached to the amino groups will be shifted significantly.

-

Aliphatic Carbons (Cyclohexyl): The carbons of the cyclohexyl rings will appear in the upfield region, typically between δ 20 and 60 ppm.

Mass Spectrometry (MS)

6.1. Theoretical Basis

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, allowing for the determination of the molecular formula.

6.2. Experimental Protocol

-

Sample Introduction: The sample can be introduced directly or via a chromatographic system like HPLC.

-

Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is typically used to minimize fragmentation and observe the molecular ion.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., Time-of-Flight, Quadrupole, or Orbitrap).

6.3. Data Interpretation

The primary piece of information obtained from the mass spectrum is the m/z value of the molecular ion ([M]⁺ or [M+H]⁺). For 1,5-bis(cyclohexylamino)anthraquinone (C₂₆H₂₈N₂O₂), the expected monoisotopic mass is approximately 400.2151 g/mol . HRMS can confirm this mass with high accuracy. The fragmentation pattern, if observed, can provide additional structural information.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The comprehensive spectroscopic analysis of 1,5-bis(cyclohexylamino)anthraquinone, employing UV-Vis, FT-IR, NMR, and Mass Spectrometry, provides a self-validating system for its structural confirmation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. For researchers and drug development professionals, a meticulous application of these analytical methods is a non-negotiable prerequisite for advancing a novel compound through the discovery and development pipeline. The data obtained from these analyses form the bedrock of the compound's identity and quality, ensuring the reliability and reproducibility of subsequent biological and pharmacological studies.

References

-

Bis(chloroacetamidino)-Derived Heteroarene-Fused Anthraquinones Bind to and Cause Proteasomal Degradation of tNOX, Leading to c-Flip Downregulation and Apoptosis in Oral Cancer Cells. (2022). National Institutes of Health. [Link]

-

A Comparative Study of New Fluorescent Anthraquinone and Benzanthrone α-Aminophosphonates: Synthesis, Spectroscopy, Toxicology, X-ray Crystallography, and Microscopy of Opisthorchis felineus. (2024). MDPI. [Link]

-

The Raman Active Vibrational Modes of Anthraquinones. (n.d.). Authorea. [Link]

-

Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents. (2013). PubMed. [Link]

-

Synthesis of 1,5-bis(4-cyclohexylphenylamino)-anthraquinone. (n.d.). PrepChem.com. [Link]

-

Preparation of amino-substituted anthraquinone: study of the intersystem crossing and application as efficient photoinitiators. (2023). Royal Society of Chemistry. [Link]

-

1H NMR spectroscopic data of compounds 1-8 a . (n.d.). ResearchGate. [Link]

-

Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. (2006). PubMed. [Link]

-

Anthraquinones As Pharmacological Tools and Drugs. (2016). PubMed. [Link]

-

Anthraquinone. (n.d.). PubChem. [Link]

Sources

- 1. Bis(chloroacetamidino)-Derived Heteroarene-Fused Anthraquinones Bind to and Cause Proteasomal Degradation of tNOX, Leading to c-Flip Downregulation and Apoptosis in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bis-anthraquinone derivatives and their biological evaluation as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anthraquinones As Pharmacological Tools and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. prepchem.com [prepchem.com]

- 7. mdpi.com [mdpi.com]

- 8. ifmmi.com [ifmmi.com]

- 9. Anthraquinone | C14H8O2 | CID 6780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Deep Dive into the NMR Spectral Landscape of 1,5-bis(cyclohexylamino)anthraquinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the structural elucidation of complex organic molecules. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 1,5-bis(cyclohexylamino)anthraquinone, a derivative of the anthraquinone scaffold that is prevalent in medicinal chemistry. As a senior application scientist, this document moves beyond a mere listing of chemical shifts to explain the underlying principles governing the spectral features. We will explore the intricate interplay of electronic effects and molecular symmetry that define the NMR fingerprint of this molecule. This guide will serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of anthraquinone-based compounds.

Introduction: The Significance of NMR in Anthraquinone Chemistry

The anthraquinone core is a privileged scaffold in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer and antimicrobial properties. The substitution pattern on the anthraquinone skeleton is critical to its bioactivity, and precise structural confirmation is paramount. 1,5-bis(cyclohexylamino)anthraquinone presents an interesting case for NMR analysis due to its blend of aromatic and aliphatic moieties and its C2 symmetry. Understanding its NMR spectra is key to confirming its identity, assessing its purity, and gaining insights into its electronic structure.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 1,5-bis(cyclohexylamino)anthraquinone, a carefully considered experimental setup is crucial. The following protocol is recommended as a self-validating system for generating reliable and reproducible data.

2.1. Sample Preparation

-

Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its excellent dissolving power for many organic molecules and its relatively simple residual solvent signal. For compounds with limited solubility, dimethyl sulfoxide-d₆ (DMSO-d₆) can be an alternative, though its viscosity and water-absorbing nature should be considered.

-

Concentration: A concentration of 10-20 mg of the sample in 0.5-0.7 mL of the deuterated solvent is typically sufficient for obtaining good signal-to-noise ratios in both ¹H and ¹³C NMR experiments within a reasonable time frame.

-

Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm. A small drop is usually added to the NMR tube.

2.2. NMR Spectrometer and Parameters

The spectra should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is particularly important for resolving the complex multiplets of the cyclohexyl protons.[1]

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-15 ppm is adequate to cover the expected chemical shift range.

-

Acquisition Time: An acquisition time of 2-3 seconds ensures good resolution.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.

-

Number of Scans: 16 to 64 scans are usually enough to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30' on Bruker instruments) is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

Spectral Width: A spectral width of 200-220 ppm is necessary to encompass the full range of carbon chemical shifts.[2]

-

Acquisition Time: An acquisition time of 1-1.5 seconds is standard.

-

Relaxation Delay: A longer relaxation delay of 2-5 seconds is often required for quaternary carbons to fully relax and be observed.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically needed for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1,5-bis(cyclohexylamino)anthraquinone is characterized by signals in both the aromatic and aliphatic regions. The molecule's symmetry will simplify the spectrum, with chemically equivalent protons giving rise to the same signal.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| NH | ~10.0 - 11.0 | br s | 2H |

| H-2, H-6 | ~7.2 - 7.4 | d | 2H |

| H-3, H-7 | ~7.5 - 7.7 | t | 2H |

| H-4, H-8 | ~7.0 - 7.2 | d | 2H |

| CH (cyclohexyl) | ~3.5 - 3.8 | m | 2H |

| CH₂ (cyclohexyl) | ~1.2 - 2.2 | m | 20H |

3.1. Aromatic Region (δ 7.0 - 8.0 ppm)

The aromatic protons of the anthraquinone core will exhibit a characteristic splitting pattern. Based on the data for 1,5-diaminoanthraquinone, the amino groups are strong electron-donating groups, which will shield the aromatic protons, causing their signals to appear at a higher field (lower ppm) compared to unsubstituted anthraquinone (δ 8.3 and 7.8 ppm).[3][4]

-

H-4 and H-8: These protons are ortho to the amino-substituted carbons and will be the most shielded, appearing as a doublet in the upfield region of the aromatic spectrum.

-

H-2 and H-6: These protons are meta to the amino-substituted carbons and will appear as a doublet.

-

H-3 and H-7: These protons are para to the amino-substituted carbons and will appear as a triplet due to coupling with both H-2/H-6 and H-4/H-8.

3.2. Amino Protons (δ 10.0 - 11.0 ppm)

The protons of the secondary amine (NH) are expected to be significantly deshielded due to hydrogen bonding with the peri-carbonyl oxygen. This intramolecular hydrogen bond is a common feature in 1-aminoanthraquinone derivatives and results in a broad singlet at a very low field.[5]

3.3. Aliphatic Region (δ 1.2 - 3.8 ppm)

The cyclohexyl groups will give rise to a series of complex, overlapping multiplets in the aliphatic region of the spectrum.

-

Methine Proton (CH-N): The proton on the carbon directly attached to the nitrogen (the methine proton) will be the most deshielded of the cyclohexyl protons due to the electron-withdrawing effect of the nitrogen atom. It will appear as a multiplet.

-

Methylene Protons (CH₂): The remaining ten protons of each cyclohexyl ring (five CH₂ groups) will appear as a series of broad, overlapping multiplets in the upfield region of the spectrum.

Spin-Spin Coupling Relationships

The coupling patterns in the aromatic region are crucial for confirming the substitution pattern. The following diagram illustrates the expected coupling between the aromatic protons.

Caption: Predicted ¹H-¹H coupling in one of the symmetric aromatic rings.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each chemically non-equivalent carbon atom. Due to the molecule's symmetry, we expect to see fewer signals than the total number of carbons.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-9, C-10) | ~182 - 185 |

| C-1, C-5 | ~150 - 155 |

| C-4a, C-9a | ~135 - 140 |

| C-8a, C-10a | ~120 - 125 |

| C-3, C-7 | ~133 - 136 |

| C-2, C-6 | ~115 - 118 |

| C-4, C-8 | ~118 - 122 |

| CH (cyclohexyl) | ~50 - 55 |

| CH₂ (cyclohexyl) | ~24 - 34 |

4.1. Carbonyl and Aromatic Carbons (δ 115 - 185 ppm)

-

Carbonyl Carbons (C-9, C-10): The two carbonyl carbons are chemically equivalent and will appear as a single, intense signal in the downfield region of the spectrum. Based on data for 1,5-diaminoanthraquinone, this signal is expected around 184 ppm.[6]

-

Amino-Substituted Carbons (C-1, C-5): These carbons are directly attached to the electron-donating amino groups and will be significantly shielded, appearing at a lower chemical shift compared to other quaternary aromatic carbons. A chemical shift around 151 ppm is predicted.[6]

-

Other Aromatic Carbons: The remaining aromatic carbons will have chemical shifts influenced by the electron-donating nature of the amino groups. The predicted values are based on the known effects of amino substituents on aromatic rings and the data from 1,5-diaminoanthraquinone.[6]

4.2. Aliphatic Carbons (δ 24 - 55 ppm)

The carbons of the cyclohexyl rings will appear in the upfield region of the spectrum.

-

Methine Carbon (CH-N): The carbon directly bonded to the nitrogen will be the most deshielded of the aliphatic carbons, with an expected chemical shift in the range of 50-55 ppm.

-

Methylene Carbons (CH₂): The five methylene carbons of each cyclohexyl ring will give rise to three distinct signals due to symmetry, appearing in the typical aliphatic range of 24-34 ppm.

Conclusion

The ¹H and ¹³C NMR spectra of 1,5-bis(cyclohexylamino)anthraquinone provide a detailed fingerprint of its molecular structure. The key features to confirm the identity of this compound are the symmetrical pattern of the aromatic signals, the characteristic downfield shift of the intramolecularly hydrogen-bonded NH protons, and the distinct set of signals for the cyclohexyl groups. This guide provides a comprehensive framework for the interpretation of these spectra, enabling researchers to confidently characterize this and related anthraquinone derivatives. The provided experimental protocol ensures the acquisition of high-quality data, which is the foundation of any reliable spectral analysis.

References

- No specific experimental data for 1,5-bis(cyclohexylamino)anthraquinone was found in the search results.

- Anouar, E. H., et al. (2016). Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. Sains Malaysiana, 45(6), 903-909.

-

Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

Michigan State University Department of Chemistry. Proton NMR Table. [Link]

-

MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

Sources

A Technical Guide to the Synthesis and Photophysical Properties of 1,5-bis(cyclohexylamino)anthraquinone

This technical guide provides an in-depth exploration of the synthesis, UV-Vis absorption, and fluorescence properties of 1,5-bis(cyclohexylamino)anthraquinone. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the photophysical characteristics of anthraquinone derivatives. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our claims in authoritative sources.

Introduction: The Significance of Aminoanthraquinones

Anthraquinone derivatives are a pivotal class of organic compounds, renowned for their applications as dyes, pigments, and pharmaceuticals.[1] The introduction of electron-donating groups, such as amino moieties, onto the anthraquinone scaffold dramatically influences their electronic and photophysical properties.[1] Specifically, 1,5-disubstituted aminoanthraquinones exhibit intriguing intramolecular charge transfer (ICT) characteristics, making them sensitive to their local environment and promising candidates for fluorescent probes and sensors. This guide focuses on 1,5-bis(cyclohexylamino)anthraquinone, a derivative where the electronic effects of the amino groups are modulated by the bulky, non-aromatic cyclohexyl substituents.

Synthesis of 1,5-bis(cyclohexylamino)anthraquinone

The synthesis of 1,5-bis(cyclohexylamino)anthraquinone can be effectively achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method is the Ullmann condensation, which involves the reaction of a halogenated anthraquinone with an amine in the presence of a copper catalyst.[2] This approach offers high yields and selectivity.

Proposed Synthetic Pathway

The reaction proceeds by the displacement of chloro groups from 1,5-dichloroanthraquinone by cyclohexylamine. The use of a high-boiling point solvent, such as nitrobenzene, allows the reaction to be carried out at the elevated temperatures required for the activation of the C-Cl bond. An acid scavenger, like anhydrous sodium acetate, is crucial to neutralize the hydrochloric acid formed during the reaction, thereby preventing the protonation of the amine reactant and catalyst deactivation.

Caption: Synthetic scheme for 1,5-bis(cyclohexylamino)anthraquinone.

Detailed Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, combine 1,5-dichloroanthraquinone (1 equivalent), cyclohexylamine (2.2 equivalents), anhydrous sodium acetate (2.5 equivalents), and a catalytic amount of anhydrous copper(II) acetate.

-

Solvent Addition: Add nitrobenzene to the flask to serve as the reaction solvent.

-

Reaction Execution: Heat the stirred mixture to reflux (approximately 185°C) under a nitrogen atmosphere and maintain this temperature for 2 hours.[2]

-

Work-up and Isolation: After cooling, add methanol to the reaction mixture to precipitate the crude product. Collect the solid by vacuum filtration.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by column chromatography on alumina using toluene as the eluent to yield the pure 1,5-bis(cyclohexylamino)anthraquinone.[2]

UV-Vis Absorption and Fluorescence Spectroscopy

The photophysical properties of 1,5-bis(cyclohexylamino)anthraquinone are dictated by electronic transitions within the molecule. The amino groups act as strong auxochromes, significantly red-shifting the absorption bands of the parent anthraquinone chromophore into the visible region.

Theoretical Background: Electronic Transitions and Solvent Effects

The UV-Vis absorption spectrum of aminoanthraquinones is characterized by bands arising from π → π* and intramolecular charge transfer (ICT) transitions. The ICT transition occurs from the electron-donating amino groups to the electron-accepting anthraquinone core. This transition is particularly sensitive to the polarity of the solvent, a phenomenon known as solvatochromism.[3]

In nonpolar solvents, the molecule exists in a less polarized ground state. Upon excitation, it transitions to a more polar excited state. In polar solvents, the ground state is stabilized by dipole-dipole interactions with the solvent molecules. The excited state is even more stabilized, leading to a red-shift (bathochromic shift) in the absorption maximum.

Fluorescence emission occurs from the relaxed first excited singlet state (S₁) to the ground state (S₀). The Stokes shift, which is the difference in energy between the absorption and emission maxima, is generally larger in more polar solvents due to the reorientation of solvent molecules around the more polar excited state before emission.

Experimental Protocol for Spectroscopic Measurements

3.2.1. UV-Vis Absorption Spectroscopy

-

Solution Preparation: Prepare a stock solution of 1,5-bis(cyclohexylamino)anthraquinone in a high-purity solvent (e.g., spectroscopic grade). Prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0 at the wavelength of maximum absorbance (λmax).[4]

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement: Record the absorbance spectrum from 200 to 800 nm against a solvent blank.[5]

-

Data Analysis: Determine the λmax and the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

3.2.2. Fluorescence Spectroscopy

-

Solution Preparation: Use the same solutions prepared for the UV-Vis measurements, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Instrumentation: Use a spectrofluorometer.

-

Measurement: Excite the sample at its λmax and record the emission spectrum.

-

Data Analysis: Determine the wavelength of maximum emission (λem).

3.2.3. Fluorescence Quantum Yield Determination

The fluorescence quantum yield (ΦF) can be determined using the comparative method with a well-characterized standard.[6][7]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and an absorption profile that overlaps with the sample.

-

Measurement: Record the absorbance at the excitation wavelength and the integrated fluorescence intensity for both the sample and the standard.

-

Calculation: Calculate the quantum yield using the following equation:[6]

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std)

where ΦF is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Caption: Workflow for spectroscopic analysis.

Expected Photophysical Data

| Solvent | Dielectric Constant (ε) | Absorption λmax (nm) (Predicted) | Emission λem (nm) (Predicted) | Stokes Shift (cm-1) (Predicted) |

| Cyclohexane | 2.02 | ~490 | ~560 | ~2600 |

| Toluene | 2.38 | ~500 | ~580 | ~2900 |

| Dichloromethane | 8.93 | ~510 | ~600 | ~3200 |

| Acetonitrile | 37.5 | ~515 | ~620 | ~3600 |

| Ethanol | 24.5 | ~520 | ~630 | ~3700 |

| Dimethyl Sulfoxide | 46.7 | ~525 | ~640 | ~3800 |

Note: These are predicted values based on the behavior of similar aminoanthraquinones. Actual experimental values may vary.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and photophysical characterization of 1,5-bis(cyclohexylamino)anthraquinone. By leveraging established synthetic methodologies and spectroscopic principles, researchers can effectively produce and analyze this and similar anthraquinone derivatives. The pronounced solvatochromic properties of this class of compounds make them highly attractive for applications in chemical sensing and as fluorescent probes in biological systems. The provided protocols offer a robust framework for further investigation into the exciting field of aminoanthraquinone chemistry.

References

-

Kothainayaki, S., & Arumugam, S. (2009). Photophysical Study of 1,5-Diaminoanthraquinone in Different Solvents and at Various pH. ResearchGate. [Link]

-

Suganthi, G., Meenakshi, C., & Ramakrishnan, V. (2010). Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures. Journal of Fluorescence, 20(1), 95–103. [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,5-bis(4-cyclohexylphenylamino)-anthraquinone. [Link]

-

Williams, A. T. R., Winfield, S. A., & Miller, J. N. (1983). Relative fluorescence quantum yields using a computer-controlled luminescence spectrometer. Analyst, 108(1290), 1067-1071. [Link]

-

Catalán, J. (2009). Toward a generalized treatment of the solvent effect on the position of the electronic spectra of solutes. The Journal of Physical Chemistry B, 113(18), 5951–5960. [Link]

-

Science Department, Valencia College. (n.d.). Experiment 10: Dye Concentration Using a UV-Vis Spectrophotometer. [Link]

-

Agilent Technologies. (n.d.). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. [Link]

-

Characterization and Photophysical Properties of Natural Anthraquinone Dyes in Borneo Traditional Pua Kumbu Textile. (2020). Sains Malaysiana. [Link]

-

Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. prepchem.com [prepchem.com]

- 3. mdpi.com [mdpi.com]

- 4. science.valenciacollege.edu [science.valenciacollege.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.uci.edu [chem.uci.edu]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. Preferential solvation studies of 1, 5-diaminoanthraquinone in binary liquid mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 1,5-Disubstituted Anthraquinones: A Technical Guide Focused on 1,5-Bis(cyclohexylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted anthraquinones are a pivotal class of compounds, with their rigid, planar core serving as a versatile scaffold in the development of materials and therapeutics. The 1,5-disubstitution pattern, in particular, offers a unique geometry that profoundly influences molecular packing and, consequently, the macroscopic properties of the resulting crystalline materials. This guide provides an in-depth exploration of the anticipated crystal structure of 1,5-bis(cyclohexylamino)anthraquinone. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from closely related analogues and foundational principles of supramolecular chemistry to construct a robust, predictive model of its solid-state architecture. We will delve into the likely synthesis, molecular conformation, governing intermolecular interactions, and expected physicochemical properties, offering a comprehensive theoretical framework to guide future experimental investigations.

Introduction: The Significance of 1,5-Disubstituted Anthraquinones

The 9,10-anthraquinone core is a privileged structure in chemistry. Its derivatives are widely recognized for their vibrant colors, making them mainstays in the dye industry.[1] Beyond their tinctorial properties, the ability of the anthraquinone moiety to intercalate with DNA has positioned it as a critical pharmacophore in the design of anticancer agents, such as the clinically utilized drug mitoxantrone.[2] The substitution pattern on the anthraquinone nucleus is a key determinant of its biological activity and material properties. Symmetrical 1,5-disubstitution creates a molecule with a distinct steric and electronic profile, influencing its self-assembly in the solid state.

1,5-bis(cyclohexylamino)anthraquinone, the subject of this guide, combines the rigid anthraquinone plane with flexible, bulky cyclohexyl groups. This combination is expected to result in a complex interplay of intermolecular forces, leading to a unique crystal packing arrangement. Understanding this three-dimensional structure is paramount for rational drug design and the engineering of crystalline materials with tailored properties.

Synthesis and Crystallization: A Probable Pathway

The synthesis of symmetrically substituted anthraquinones is well-established.[3] A plausible and efficient route to 1,5-bis(cyclohexylamino)anthraquinone would involve the nucleophilic substitution of a suitable leaving group on the anthraquinone core.

Proposed Synthetic Protocol

A likely synthetic pathway would utilize 1,5-dichloroanthraquinone as the starting material. The reaction would proceed via a nucleophilic aromatic substitution with cyclohexylamine.

Caption: Proposed synthesis of 1,5-bis(cyclohexylamino)anthraquinone.

Step-by-Step Protocol:

-

Reactant Charging: To a high-pressure reaction vessel, add 1,5-dichloroanthraquinone (1 equivalent), cyclohexylamine (2.2 equivalents), a high-boiling point inert solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone), and a base such as sodium carbonate (2.5 equivalents) to scavenge the HCl byproduct. A copper catalyst, like copper(I) iodide, may be added to facilitate the reaction.

-

Reaction Conditions: The mixture is heated to a high temperature (typically 180-210 °C) under an inert atmosphere (e.g., nitrogen) for several hours. The progress of the reaction should be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The product is typically precipitated by the addition of a non-polar solvent like methanol. The crude product is then collected by filtration, washed, and purified by recrystallization from a suitable solvent or by column chromatography.

Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is crucial for structural elucidation. For a compound like 1,5-bis(cyclohexylamino)anthraquinone, the following methods would be primary candidates:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., toluene, chloroform, or a mixture thereof) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Solvent Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed inside a larger, sealed container containing a miscible "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.

Molecular Structure and Conformational Analysis (Theoretical)

The molecular structure of 1,5-bis(cyclohexylamino)anthraquinone is characterized by a planar anthraquinone core flanked by two cyclohexylamino substituents.

-

Anthraquinone Core: The tricyclic aromatic system is expected to be essentially planar.

-

Cyclohexylamino Substituents: The cyclohexyl rings will adopt a stable chair conformation. The C-N bond connecting the cyclohexyl group to the anthraquinone core allows for rotational freedom.

-

Intramolecular Hydrogen Bonding: A key structural feature of many 1-aminoanthraquinone derivatives is the formation of an intramolecular hydrogen bond between the N-H proton and the adjacent peri-quinone oxygen (O9 or O10). This interaction is expected to be present in 1,5-bis(cyclohexylamino)anthraquinone, leading to the formation of two six-membered pseudo-rings. This hydrogen bonding will contribute to the planarity of the amino-anthraquinone linkage and influence the electronic properties of the molecule.[4]

Caption: Expected intramolecular hydrogen bonding in the molecule.

Crystal Packing and Intermolecular Interactions (Hypothetical)

The crystal packing of 1,5-bis(cyclohexylamino)anthraquinone will be driven by a combination of intermolecular forces. Based on the crystal structure of the closely related 1,5-bis(piperidin-1-yl)-9,10-anthraquinone, we can anticipate the key interactions.[5]

Key Intermolecular Interactions

-

π-π Stacking: The planar anthraquinone cores are likely to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic compounds. These interactions are crucial for stabilizing the crystal lattice. The centroid-to-centroid distance in similar structures is often in the range of 3.8 Å.[5]

-

C-H···π Interactions: The hydrogen atoms of the cyclohexyl rings can interact with the electron-rich π-system of the anthraquinone core of neighboring molecules. These C-H···π interactions are important directional forces in crystal engineering.[5]

-

Van der Waals Forces: The bulky and hydrophobic cyclohexyl groups will contribute significantly to the overall crystal packing through extensive van der Waals interactions.

Due to the absence of strong intermolecular hydrogen bond donors (the N-H is involved in intramolecular hydrogen bonding), the packing is likely to be dominated by these weaker interactions.

Caption: Conceptual diagram of potential intermolecular interactions.

Expected Physicochemical and Spectroscopic Properties

The structural features of 1,5-bis(cyclohexylamino)anthraquinone will give rise to a characteristic set of physicochemical and spectroscopic properties.

Spectroscopic Data (Predicted)

| Technique | Expected Features | Rationale |

| FT-IR | N-H stretching (around 3300-3400 cm⁻¹), C=O stretching (around 1630-1670 cm⁻¹), aromatic C=C stretching (around 1580-1600 cm⁻¹), C-H stretching (aliphatic and aromatic). | The intramolecular hydrogen bonding will likely shift the C=O and N-H stretching frequencies to lower wavenumbers compared to unassociated groups. |

| UV-Vis | Intense absorption bands in the visible region (likely in the 400-550 nm range). | The extended π-conjugation of the anthraquinone core, coupled with the electron-donating amino substituents, will result in a colored compound.[6] |

| ¹H NMR | Resonances for aromatic protons on the anthraquinone core, a broad signal for the N-H proton (shifted downfield due to hydrogen bonding), and complex multiplets for the cyclohexyl protons. | The chemical shifts of the aromatic protons will be influenced by the amino substituents. |

| ¹³C NMR | Signals for the carbonyl carbons (downfield), aromatic carbons, and aliphatic carbons of the cyclohexyl rings. | The number of distinct signals will depend on the molecular symmetry in solution. |

Thermal Analysis

-

Melting Point: The compound is expected to be a high-melting solid due to its large molecular weight and the ordered packing in the crystalline state.

-

Thermogravimetric Analysis (TGA): TGA would likely show high thermal stability, with decomposition occurring at elevated temperatures. The thermogram could reveal the stability range of the crystalline phase.[7]

Implications for Drug Development

The structural and electronic properties of 1,5-bis(cyclohexylamino)anthraquinone suggest its potential as a scaffold for drug development.

-

DNA Intercalation: The planar anthraquinone core is a classic DNA intercalating motif. The bulky cyclohexylamino substituents at the 1 and 5 positions would protrude from the intercalated core and could interact with the major or minor grooves of DNA, potentially leading to sequence-specific recognition.

-

Enzyme Inhibition: Many anthraquinone derivatives are known to inhibit enzymes such as DNA methyltransferases.[2] The specific substitution pattern of 1,5-bis(cyclohexylamino)anthraquinone could confer selectivity for certain enzyme targets.

-

Lipophilicity and Bioavailability: The cyclohexyl groups will significantly increase the lipophilicity of the molecule compared to simpler aminoanthraquinones. This will affect its solubility, membrane permeability, and overall pharmacokinetic profile.

Conclusion

While the definitive crystal structure of 1,5-bis(cyclohexylamino)anthraquinone remains to be experimentally determined, this in-depth guide provides a robust, theoretically grounded framework for understanding its likely solid-state architecture. We predict a molecule with significant intramolecular hydrogen bonding that influences its conformation and electronic properties. In the solid state, a combination of π-π stacking, C-H···π interactions, and van der Waals forces is expected to govern the crystal packing. The insights presented here offer a valuable starting point for researchers in medicinal chemistry and materials science, guiding future efforts in the synthesis, crystallization, and application of this and related 1,5-disubstituted anthraquinones. Experimental validation of this theoretical model through single-crystal X-ray diffraction is a critical next step that will undoubtedly reveal further subtleties in the supramolecular chemistry of this important class of compounds.

References

-

Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives - PMC. (2021). PubMed Central. [Link]

-

Thermochemical and structural properties of anthraquinones. (n.d.). ResearchGate. [Link]

-

Synthesis of 1,5-bis(4-cyclohexylphenylamino)-anthraquinone. (n.d.). PrepChem.com. [Link]

-

Theoretical investigation of substituted anthraquinone dyes. (2004). DIAL@UCLouvain. [Link]

-

Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation. (n.d.). PubMed. [Link]

-

Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. (n.d.). MDPI. [Link]

- Synthesis of 1-amino-anthraquinone. (n.d.).

-

Anthraquinone | C14H8O2. (n.d.). PubChem. [Link]

-

Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors. (2019). PubMed. [Link]

-

1,5-Bis(piperidin-1-yl)-9,10-anthraquinone. (n.d.). NIH. [Link]

-

1,5-Dihydroxyanthraquinone. (n.d.). Wikipedia. [Link]

-

One-Pot Production of Substituted Anthraquinones via the Diene Synthesis in the Presence of Mo-V-P Heteropoly Acid Solutions. (n.d.). Scirp.org. [Link]

-

Synthesis of symmetrical 1,5-bis-thio-substituted anthraquinones for cytotoxicity in cultured tumor cells and lipid peroxidation. (n.d.). PubMed. [Link]

-

Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. (n.d.). PubMed Central. [Link]

-

Top 63 papers published in the topic of Anthraquinone in 1995. (n.d.). SciSpace. [Link]

-

Synthesis of the anthraquinone segment. Reagents and conditions: (a) tetrahydrofuran (THF), −78 °C, 6 h. (n.d.). ResearchGate. [Link]

-

Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. (n.d.). PubMed Central. [Link]

-

Use of Anthraquinone Derivatives and Methods of Efficient Syntheses. (n.d.). Liberty University. [Link]

-

The 1.5 μm Band of Cyanoacetylene as a Spectroscopic Target in the Hunt for Prebiotic Molecules. (2025). ChemRxiv. [Link]

-

Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone. (2024). RSC Publishing. [Link]

-

1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer. (n.d.). Pragna Group. [Link]

-

Spectral investigations on 2,3-bis(chloromethyl)-1,4- anthraquinone: solvent effects and host-guest interactions. (2006). PubMed. [Link]

-

Chemical structure of anthraquinones' (a) and anthracyclines' core (b). (n.d.). ResearchGate. [Link]

Sources

- 1. 1-Methylamino 4-bromo anthraquinone(cas no.128-93-8)manufacturer [pragna-group.com]

- 2. Substituted anthraquinones represent a potential scaffold for DNA methyltransferase 1-specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of symmetrical 1,5-bisacyloxyanthraquinone derivatives and their dual activity of cytotoxicity and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Competition of Intra- and Intermolecular Forces in Anthraquinone and Its Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,5-Bis(piperidin-1-yl)-9,10-anthraquinone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dial.uclouvain.be [dial.uclouvain.be]

- 7. Nonlinear optical and spectroscopic properties, thermal analysis, and hemolytic capacity evaluation of quinoline-1,3-benzodioxole chalcone - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Electrochemical Properties of 1,5-Bis(cyclohexylamino)anthraquinone

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Redox Landscape of a Niche Anthraquinone Derivative

Anthraquinone and its derivatives represent a cornerstone in the development of electroactive materials, with applications spanning from dye chemistry to advanced energy storage and therapeutics.[1] Within this vast family, 1,5-bis(cyclohexylamino)anthraquinone emerges as a molecule of significant interest, marrying the characteristic redox activity of the anthraquinone core with the steric and electronic influence of cyclohexylamino substituents. This guide provides a comprehensive exploration of the electrochemical properties of 1,5-bis(cyclohexylamino)anthraquinone, offering a predictive analysis grounded in the well-established behavior of its parent compound, 1,5-diaminoanthraquinone, and related N-substituted derivatives. While direct experimental data for the title compound is scarce in publicly accessible literature, this document serves as a robust theoretical and practical framework for researchers embarking on the study of this promising molecule.

The Anthraquinone Core: A Redox-Active Scaffold

The electrochemical behavior of 1,5-bis(cyclohexylamino)anthraquinone is fundamentally dictated by its central anthraquinone structure. In protic media, anthraquinones typically undergo a concerted two-electron, two-proton reduction to form the corresponding hydroquinone.[2] Conversely, in aprotic environments, the reduction generally proceeds through two distinct one-electron steps, forming a radical anion intermediate and subsequently a dianion. The introduction of substituents onto the anthraquinone core can significantly modulate these redox potentials.

The Influence of Amino Substituents

The presence of amino groups at the 1 and 5 positions plays a pivotal role in tuning the electronic properties of the anthraquinone system. These electron-donating groups increase the electron density on the aromatic core, which is expected to shift the reduction potentials to more negative values compared to the unsubstituted anthraquinone. This effect is a critical consideration in the design of anthraquinone-based molecules for specific applications, such as redox-flow batteries, where precise control of redox potentials is paramount.[3][4]

Synthesis of 1,5-Bis(cyclohexylamino)anthraquinone

The synthesis of 1,5-bis(cyclohexylamino)anthraquinone can be achieved through the nucleophilic substitution of a suitable starting material, such as 1,5-dichloroanthraquinone, with cyclohexylamine. This reaction is typically carried out in a high-boiling point solvent in the presence of a base to neutralize the hydrogen halide formed during the reaction.

Predicted Electrochemical Behavior of 1,5-Bis(cyclohexylamino)anthraquinone

Based on the established electrochemical properties of 1,5-diaminoanthraquinone and other N-alkylated aminoanthraquinones, a predictive model for the electrochemical behavior of 1,5-bis(cyclohexylamino)anthraquinone can be constructed.

Redox Potentials

The introduction of two cyclohexyl groups is anticipated to have a modest electron-donating effect, further shifting the reduction potentials to slightly more negative values compared to 1,5-diaminoanthraquinone. The bulky nature of the cyclohexyl groups may also influence the solvation of the molecule and its reduced forms, which can have a secondary effect on the observed redox potentials.

| Compound | First Reduction Potential (Epc1) | Second Reduction Potential (Epc2) | Solvent/Electrolyte | Reference |

| 1,5-Diaminoanthraquinone | (Predicted to be more positive than the title compound) | (Predicted to be more positive than the title compound) | Aprotic | (Inferred from[3]) |

| 1,5-Bis(cyclohexylamino)anthraquinone | (Predicted) | (Predicted) | Aprotic | N/A |

Table 1: Predicted relative redox potentials of 1,5-bis(cyclohexylamino)anthraquinone in comparison to its parent compound. Exact values require experimental determination.

Electrochemical Mechanism

The expected electrochemical reduction mechanism of 1,5-bis(cyclohexylamino)anthraquinone in an aprotic solvent is a two-step process, as illustrated in the following diagram:

Diagram 1: Predicted two-step electrochemical reduction of 1,5-bis(cyclohexylamino)anthraquinone in an aprotic medium.

Experimental Workflow for Electrochemical Characterization

To experimentally validate the predicted electrochemical properties of 1,5-bis(cyclohexylamino)anthraquinone, a systematic approach employing cyclic voltammetry is recommended.

Step-by-Step Protocol for Cyclic Voltammetry

-

Preparation of the Analyte Solution:

-

Dissolve a known concentration (e.g., 1-5 mM) of 1,5-bis(cyclohexylamino)anthraquinone in a suitable aprotic solvent (e.g., acetonitrile, dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).

-

-

Electrochemical Cell Setup:

-

Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

-

-

Deoxygenation:

-

Purge the analyte solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to encompass the expected reduction and oxidation peaks of the analyte.

-

Scan the potential from an initial value to a switching potential and then back to the initial potential at a defined scan rate (e.g., 100 mV/s).

-

Record the resulting current as a function of the applied potential.

-

-

Data Analysis:

-

Determine the cathodic and anodic peak potentials and currents from the cyclic voltammogram.

-

Investigate the effect of scan rate on the peak currents to assess the reversibility of the redox processes and to calculate the diffusion coefficient of the analyte.

-

Diagram 2: Experimental workflow for the cyclic voltammetric analysis of 1,5-bis(cyclohexylamino)anthraquinone.

Potential Applications and Future Directions

The unique combination of the redox-active anthraquinone core and the bulky, electron-donating cyclohexylamino substituents positions 1,5-bis(cyclohexylamino)anthraquinone as a candidate for several applications:

-